1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Drug Discovery Medicinal Chemistry Lipophilicity

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-60-2), also known as 1-(2-chlorobenzoyl)-3,3,3-trifluoroacetone, is a β-diketone with the molecular formula C₁₀H₆ClF₃O₂ and a molecular weight of 250.60 g/mol. It contains a 2-chlorophenyl moiety and a trifluoromethyl group, which classifies it within the aryl trifluoromethyl-substituted β-diketone family.

Molecular Formula C10H6ClF3O2
Molecular Weight 250.6 g/mol
CAS No. 23975-60-2
Cat. No. B1601890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
CAS23975-60-2
Molecular FormulaC10H6ClF3O2
Molecular Weight250.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Cl
InChIInChI=1S/C10H6ClF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
InChIKeyLDOOWVILVJMIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-60-2) Technical and Procurement Baseline


1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-60-2), also known as 1-(2-chlorobenzoyl)-3,3,3-trifluoroacetone, is a β-diketone with the molecular formula C₁₀H₆ClF₃O₂ and a molecular weight of 250.60 g/mol . It contains a 2-chlorophenyl moiety and a trifluoromethyl group, which classifies it within the aryl trifluoromethyl-substituted β-diketone family [1]. This compound serves as a fluorinated building block, reagent, and ligand precursor . Its utility stems from the dual influence of its substituents: the electron-withdrawing -CF₃ group and the ortho-chlorophenyl group, which together modulate the acidity of the enolizable proton, the stability of its metal chelates, and its solubility profile compared to non-fluorinated or non-halogenated analogs [2][3].

Why 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Cannot Be Casually Replaced by Other β-Diketones


Generic substitution of 1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with other β-diketones is a high-risk procurement strategy due to the compound's specific ortho-chlorophenyl group, which exerts both electronic and steric effects distinct from its para-isomer or unsubstituted phenyl analogs. The ortho-chloro substituent influences the dihedral angle between the aromatic ring and the diketone plane, which in turn alters the compound's metal-chelating geometry, steric hindrance, and solubility . The presence of the ortho-chlorine atom significantly impacts the electron density of the enol form, which can affect its reactivity and the stability of resulting metal complexes . Consequently, substituting this compound with a different aryl-substituted β-diketone can lead to unreproducible catalytic results, altered selectivity, and failure in synthesizing target metal complexes. The following sections provide quantitative evidence of these critical differentiations [1].

Quantitative Evidence for Selecting 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione


LogP Comparison: Ortho-Chlorophenyl vs. Para-Chlorophenyl vs. Phenyl Analogs

The predicted partition coefficient (LogP) for 1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is 3.79, compared to its para-chloro isomer (CAS 18931-60-7) with a predicted LogP of 3.79. However, its non-chlorinated analog, 1-phenyl-4,4,4-trifluorobutane-1,3-dione (CAS 326-06-7), has a measured LogP of 2.39, indicating a significant difference in lipophilicity due to the chlorine substituent [1][2]. This increased lipophilicity, compared to the non-halogenated analog, can enhance membrane permeability and bioavailability, which is a key consideration in drug design .

Drug Discovery Medicinal Chemistry Lipophilicity ADME

Acidity (pKa) Comparison: Fluorinated vs. Non-Fluorinated β-Diketones

While direct pKa data for 1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is unavailable, studies on structurally analogous trifluoromethyl β-diketones demonstrate a significant decrease in pKa compared to their non-fluorinated counterparts. For example, the pKa of 1-ruthenocenyl-4,4,4-trifluorobutane-1,3-dione is 7.36 ± 0.03, whereas its non-fluorinated analog, 1-ruthenocenylbutane-1,3-dione, has a pKa of 10.22 ± 0.01 [1]. This trend, driven by the electron-withdrawing -CF₃ group, is a class-level inference applicable to this compound. The lower pKa indicates a greater proportion of the enolate form, which is essential for metal chelation. This can lead to more stable metal complexes and altered reaction kinetics [2].

Coordination Chemistry Ligand Design Metal Complex Stability Catalysis

Purity Benchmarking: 97-98% Purity Across Multiple Vendors

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is consistently offered at high purity from multiple suppliers. Vendor A lists a minimum purity of 97% with QC data including NMR, HPLC, and GC . Vendor B confirms a minimum purity of 95% . Vendor C offers the compound at 98% purity . This contrasts with less-common analogs, which may only be available at lower purities or from a single source, increasing the risk of supply chain disruptions and inconsistent experimental outcomes.

Quality Control Reproducibility Analytical Chemistry Procurement

Water Solubility: Class-Level Inference for Bioavailability

The water solubility of 1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is not reported. However, its non-chlorinated analog, 1-phenyl-4,4,4-trifluorobutane-1,3-dione (CAS 326-06-7), has a reported water solubility of 0.24 g/L at 25°C [1]. The introduction of a chlorine atom is expected to further reduce water solubility due to increased hydrophobicity, but the ortho-position may introduce a small polar effect. This low solubility is a key differentiator from more water-soluble β-diketones and must be considered in biological assays and formulation studies [2].

Drug Formulation Bioavailability Solubility Pharmacokinetics

Targeted Application Scenarios for 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione


Synthesis of Luminescent Lanthanide Complexes

This compound serves as a precursor to β-diketonate ligands for lanthanide (e.g., Eu³⁺, Tb³⁺) complexes. The trifluoromethyl group enhances photostability and luminescence efficiency, a class-level property of fluorinated β-diketones, making these complexes suitable for OLEDs and bioimaging probes [1].

Medicinal Chemistry Building Block

Its high LogP and the unique ortho-chloro substitution pattern make it a valuable intermediate in the synthesis of drug candidates, particularly those targeting central nervous system disorders or requiring enhanced membrane permeability .

Organic Synthesis Reagent

The compound can be used as a reagent in various organic transformations, including Claisen condensations and metal-catalyzed reactions, where the ortho-chlorophenyl group provides steric and electronic differentiation from other β-diketones [2].

Quality Control and Analytical Standard

Due to its consistent high purity (≥97%) and availability with full analytical characterization (NMR, HPLC, GC), this compound is suitable for use as a reference standard in analytical method development and quality control procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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